molecular formula C6H5ClN4 B2774667 7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine CAS No. 2168024-03-9

7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine

Cat. No.: B2774667
CAS No.: 2168024-03-9
M. Wt: 168.58
InChI Key: LPAZQMHJRQTIIQ-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a chlorine atom at the 7th position and an amine group at the 3rd position of the pyrazolo[3,4-c]pyridine core makes this compound unique and potentially useful in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-chloropyridine with hydrazine derivatives, followed by cyclization to form the pyrazolo[3,4-c]pyridine core. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chlorine atom, while coupling reactions can produce complex molecules with extended aromatic systems .

Scientific Research Applications

7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine is unique due to the specific positioning of the chlorine atom and the amine group, which can influence its reactivity and biological activity. This compound’s distinct structure allows for targeted modifications and the exploration of its potential in various scientific fields .

Properties

IUPAC Name

7-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-5-4-3(1-2-9-5)6(8)11-10-4/h1-2H,(H3,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAZQMHJRQTIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=NN2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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